molecular formula C14H16N2O3S2 B12699717 4(1H)-Pyrimidinone, 2,3-dihydro-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylthio)-2-thioxo- CAS No. 125057-07-0

4(1H)-Pyrimidinone, 2,3-dihydro-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylthio)-2-thioxo-

Cat. No.: B12699717
CAS No.: 125057-07-0
M. Wt: 324.4 g/mol
InChI Key: VXIBYIHJONGOIE-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 2,3-dihydro-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylthio)-2-thioxo- is a complex organic compound with a unique structure that includes a pyrimidinone core, hydroxyethoxy, methyl, phenylthio, and thioxo groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 2,3-dihydro-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylthio)-2-thioxo- typically involves multiple steps, including the formation of the pyrimidinone core and the subsequent addition of functional groups. Common reagents used in the synthesis include ethyl acetoacetate, sodium hydride, and various solvents such as dioxane and ethanol . The reaction conditions often involve refluxing and the use of catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 2,3-dihydro-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylthio)-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases. Reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

4(1H)-Pyrimidinone, 2,3-dihydro-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylthio)-2-thioxo- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2,3-dihydro-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylthio)-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidinone derivatives with varying functional groups, such as:

Uniqueness

The uniqueness of 4(1H)-Pyrimidinone, 2,3-dihydro-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylthio)-2-thioxo- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

125057-07-0

Molecular Formula

C14H16N2O3S2

Molecular Weight

324.4 g/mol

IUPAC Name

1-(2-hydroxyethoxymethyl)-5-methyl-6-phenylsulfanyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C14H16N2O3S2/c1-10-12(18)15-14(20)16(9-19-8-7-17)13(10)21-11-5-3-2-4-6-11/h2-6,17H,7-9H2,1H3,(H,15,18,20)

InChI Key

VXIBYIHJONGOIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=S)NC1=O)COCCO)SC2=CC=CC=C2

Origin of Product

United States

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